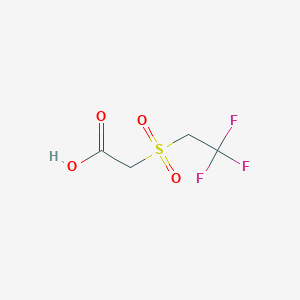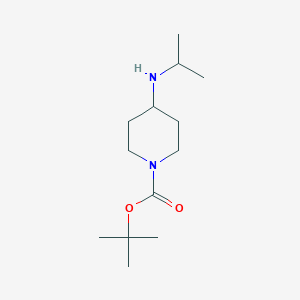
1-Boc-4-(isopropylamino)piperidine
Overview
Description
1-Boc-4-(isopropylamino)piperidine is an organic compound with the molecular formula C13H26N2O2. It features a piperidine ring, an isopropylamine group, and an N-tert-butoxycarbonyl (Boc) protecting group . This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Preparation Methods
1-Boc-4-(isopropylamino)piperidine can be synthesized through various methods. One common synthetic route involves the reaction of 4-isopropylamine piperidine with a tert-butoxycarbonyl chlorinating agent . The reaction typically occurs under controlled conditions, followed by purification through crystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-4-(isopropylamino)piperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Boc-4-(isopropylamino)piperidine has a wide range of applications in scientific research:
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-(isopropylamino)piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring and isopropylamine group play crucial roles in its reactivity and binding affinity. The Boc protecting group helps stabilize the compound during reactions, allowing for selective modifications and interactions with target molecules .
Comparison with Similar Compounds
1-Boc-4-(isopropylamino)piperidine can be compared with other similar compounds, such as:
1-Boc-4-(methylamino)piperidine: This compound has a methyl group instead of an isopropyl group, leading to different chemical properties and reactivity.
1-Boc-4-(ethylamino)piperidine: The presence of an ethyl group alters its steric and electronic characteristics compared to the isopropyl derivative.
1-Boc-4-(tert-butylamino)piperidine: The tert-butyl group provides increased steric hindrance, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(propan-2-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)14-11-6-8-15(9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSIFSYYZXVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609856 | |
| Record name | tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534595-51-2 | |
| Record name | tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






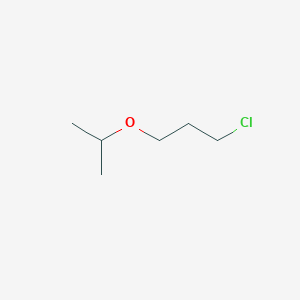
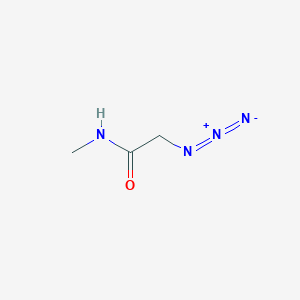
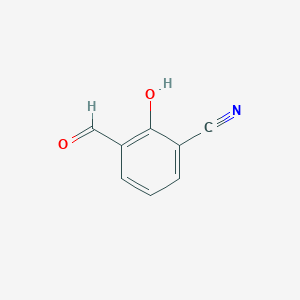

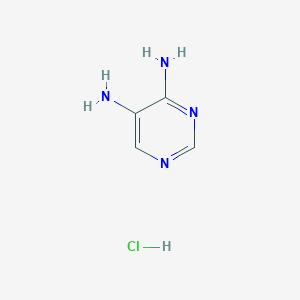
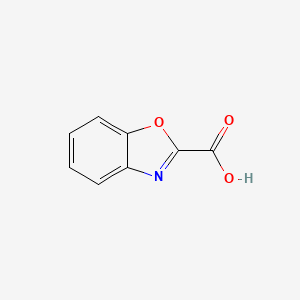
![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)
